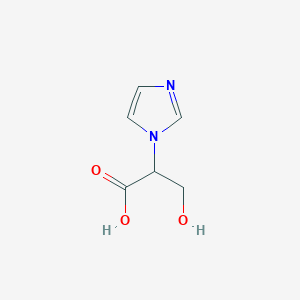

3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVAWTFHNHDTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid natural occurrence

An In-depth Technical Guide to the Natural Occurrence of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, more commonly known as L-β-imidazolelactic acid, is a naturally occurring alpha-hydroxy acid. It is a significant metabolite derived from the essential amino acid L-histidine.[1][2] This compound is found across various biological systems, from microorganisms to mammals, and its presence in biological fluids can be indicative of specific metabolic states or conditions.[1][3] This guide provides a comprehensive overview of its biosynthesis, distribution in nature, physiological relevance, and the analytical methodologies employed for its detection and quantification, tailored for researchers and professionals in drug development and life sciences.

Section 1: Biosynthesis and Metabolic Pathway

The primary route for the formation of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is through the catabolism of L-histidine. This metabolic conversion is a two-step process that occurs in both mammalian systems and various microorganisms, including gut microbiota.[1]

Step 1: Transamination of L-Histidine The pathway begins with the transamination of L-histidine, where the alpha-amino group is removed. This reaction is catalyzed by a histidine transaminase, yielding imidazole-pyruvate.

Step 2: Reduction of Imidazole-Pyruvate Subsequently, imidazole-pyruvate is reduced to (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. This reduction is carried out by an oxidoreductase enzyme, often utilizing NAD(P)H as a cofactor.

Interestingly, this pathway is reversible in certain microorganisms. Some bacteria, such as specific strains of Pseudomonas, can utilize imidazolelactic acid as a sole source of carbon and energy by converting it back to imidazole-pyruvate and then to L-histidine.[1] The activity of imidazole-lactate-NADP oxidoreductase has been demonstrated in cell-free extracts of these organisms.[1]

Caption: Biosynthetic pathway from L-Histidine.

Section 2: Natural Distribution and Occurrence

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid has been identified in a diverse range of organisms, highlighting its role as a conserved metabolite.

Mammalian Systems

In mammals, this compound is a normal constituent of urine, arising from histidine metabolism.[1][3] Its excretion can be influenced by dietary histidine intake and certain physiological states.[3]

-

Pregnancy: Urinary levels of imidazolelactic acid have been observed to increase significantly during pregnancy.[3]

-

Disease States: Elevated urinary excretion is associated with the rare genetic disorder histidinemia, which is caused by a deficiency of the enzyme histidase.[4] It has also been suggested as a potential indicator for deficiencies in folic acid and vitamin B12.[3]

-

Tissue Distribution: The Human Metabolome Database (HMDB) indicates its presence in tissues such as the placenta and prostate, and within the cytoplasm at a cellular level.[5]

Microorganisms

Microorganisms, particularly those in the gut, play a crucial role in histidine metabolism and the production of its derivatives.

-

Escherichia coli : Imidazolelactic acid is a known metabolite of E. coli.[2][5]

-

Pseudomonas : Certain non-fluorescent Pseudomonads can utilize imidazolelactic acid for growth.[1]

-

Bifidobacterium breve : Metabolomic analysis of co-cultures has identified imidazolelactic acid as one of the metabolites produced, alongside other aromatic lactic acids.[6]

Other Organisms

The compound's presence is not limited to mammals and microbes. It has also been reported in:

-

Plants: Phaseolus vulgaris (common bean) and Vitis vinifera (grape).[2][7]

-

Insects: Drosophila melanogaster (fruit fly).[2]

-

Marine Life: Hippospongia communis (marine sponge).[7]

-

Fungi: Saccharomyces cerevisiae.[2]

Table 1: Summary of Natural Occurrence

| Kingdom | Organism/System | Location/Context | Reference(s) |

| Animalia | Mammals (Humans) | Urine, Placenta, Prostate | [1][3][5] |

| Drosophila melanogaster | Whole organism | [2] | |

| Hippospongia communis | Whole organism | [7] | |

| Plantae | Phaseolus vulgaris | Tissues | [7] |

| Vitis vinifera | Tissues | [2] | |

| Fungi | Saccharomyces cerevisiae | Cells | [2] |

| Bacteria | Escherichia coli | Cells/Metabolome | [2][5] |

| Pseudomonas sp. | Cells/Metabolome | [1] | |

| Bifidobacterium breve | Cell co-culture | [6] |

Section 3: Physiological Significance and Biological Activity

While extensive research has focused on other histidine metabolites like histamine and imidazole propionic acid, studies on L-β-imidazolelactic acid are less common. However, existing evidence points to its involvement in metabolic regulation and oxidative stress.

One study investigated its effect on oxidative stress parameters in the cerebral cortex of young rats.[4] The results suggested a dual role: at high concentrations (5-10 mM), it exhibited antioxidant effects by reducing chemiluminescence, whereas at lower concentrations (0.5-1 mM), it appeared to have a pro-oxidant effect.[4] This concentration-dependent activity underscores the complexity of its physiological function and warrants further investigation.

It is critical to distinguish (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid from imidazole propionic acid (ImP), another gut microbiota-derived metabolite of histidine. ImP has been more extensively studied and linked to impaired insulin signaling and an increased risk of type 2 diabetes and cardiovascular disease.[8][9][10] While both are products of histidine metabolism, their biosynthetic pathways and physiological impacts differ significantly.

Section 4: Analytical Methodologies

The accurate detection and quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid in complex biological matrices are essential for understanding its metabolic role. The primary analytical techniques employed are chromatography-based methods coupled with mass spectrometry.

Caption: General workflow for analyzing imidazolelactic acid.

Experimental Protocol: Quantification in Urine using LC-MS/MS

This protocol provides a generalized, self-validating methodology for the quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy by correcting for matrix effects and variations in instrument response.

1. Materials and Reagents:

-

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₃-¹⁵N₂-L-β-imidazolelactic acid)

-

LC-MS grade water, acetonitrile, and formic acid

-

Urine samples (stored at -80°C)

2. Preparation of Standards and Internal Standard Solution:

-

Prepare a 1 mg/mL stock solution of the analytical standard in water.

-

Perform serial dilutions to create calibration standards ranging from 1 nM to 50 µM.

-

Prepare a working internal standard (IS) solution at 1 µM in 50:50 acetonitrile:water.

3. Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

-

In a 1.5 mL microcentrifuge tube, combine:

-

50 µL of urine supernatant

-

100 µL of the IS working solution (this high volume of organic solvent also serves to precipitate proteins).

-

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

HPLC System: A UHPLC system capable of binary gradients.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2% to 98% B

-

5-7 min: Hold at 98% B

-

7.1-9 min: Return to 2% B (re-equilibration).

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion of the standards.

5. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is a conserved metabolite of L-histidine with a broad natural occurrence. Its biosynthesis is well-understood, and its presence in mammals, microorganisms, and other life forms points to a fundamental role in amino acid metabolism. While its physiological functions are still being fully elucidated, preliminary evidence suggests a role in modulating oxidative stress. Further research is needed to explore its potential as a biomarker for metabolic diseases and to fully understand its biological activities, distinguishing its effects from those of other related histidine metabolites. The robust analytical methods now available will be instrumental in advancing our knowledge of this intriguing molecule.

References

- 1. imidazole-lactate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid | C6H8N2O3 | CID 793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | C6H8N2O3 | CID 440129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Activity of Imidazole-Containing Amino Acid Analogues: From Mechanistic Insights to Therapeutic Frontiers

An In-depth Technical Guide

Preamble: The Imidazole Ring as a Privileged Scaffold in Bioactive Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for protonation and metal chelation are fundamental to its role in nature.[1][3][4] The most prominent example is the amino acid L-histidine, where the imidazole side chain is crucial for the structure and function of countless proteins and enzymes, participating in catalytic triads, metal ion coordination in metalloproteins like hemoglobin, and physiological pH buffering.[4][5]

When this versatile imidazole moiety is incorporated into synthetic amino acid analogues, it creates a class of compounds with immense therapeutic potential.[5][6] These analogues leverage the inherent bio-compatibility of the amino acid backbone while using the imidazole ring as a pharmacophore to interact with a wide array of biological targets. This guide provides a technical exploration of the diverse biological activities of these analogues, delving into their mechanisms of action, therapeutic applications, and the key experimental workflows used to validate their function. The focus is not merely on what these compounds do, but on the causality—why specific structural modifications lead to potent and selective biological outcomes.

Part 1: Core Mechanisms of Biological Activity

The therapeutic potential of imidazole-containing amino acid analogues stems from their ability to interact with specific biological targets. The rationale behind their design often involves mimicking a natural substrate, such as histidine or arginine, to gain entry into an active site, where the unique properties of the modified imidazole ring can then exert an inhibitory or modulatory effect.

Targeted Enzyme Inhibition

A primary mechanism of action for these analogues is the inhibition of key enzymes involved in disease pathology. The imidazole ring can act as a heme ligand, a metal ion coordinator, or a competitive binder at substrate-recognition sites.[7][8]

-

Nitric Oxide Synthase (NOS) Inhibition: Imidazole itself is a known heme-site inhibitor of NOS.[8] By designing analogues that combine the imidazole pharmacophore with an amino acid structure, it is possible to create potent inhibitors that interact with both the heme and the L-arginine substrate binding sites of the enzyme.[7] The structure-activity relationship is critically dependent on the length of the carbon linker between the imidazole and amino acid moieties, which dictates the optimal positioning within the enzyme's active site.[7] This has led to the development of analogues that are potent and selective inhibitors for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS), a crucial feature for therapeutic targeting.[7]

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Imidazole-based compounds have been successfully developed as kinase inhibitors, targeting key players in oncogenic signaling pathways such as EGFR, VEGFR-2, and CDK2.[2][9][10] The imidazole scaffold serves as a versatile backbone for creating molecules that can fit into the ATP-binding pocket of these enzymes, disrupting their phosphotransferase activity and halting downstream proliferation signals.[2]

-

N-myristoyltransferase (NMT) Modulation: Human NMT is an essential enzyme that attaches a myristate group to the N-terminal glycine of many proteins involved in signaling and cellular structure. Interestingly, while L-histidine activates hNMT, its structural analogues like L-histidinol and histamine act as noncompetitive inhibitors, suggesting they bind to a common regulatory site on the enzyme.[11] This highlights how subtle modifications to the histidine structure can flip its biological effect from activation to inhibition.

Antimicrobial and Antiviral Activity

The imidazole core is present in numerous established antifungal and antiprotozoal drugs.[4][12] Amino acid analogues containing this moiety exhibit a broad spectrum of antimicrobial activities through various mechanisms.

-

Antibacterial Action: The antibacterial activity of imidazole and imidazolium salts derived from amino acids like L-valine and L-phenylalanine is highly dependent on their lipophilicity.[13][14] By tuning the hydrophobic substituents on the molecule, researchers can optimize its ability to disrupt bacterial membranes, leading to bactericidal effects against both Gram-positive and Gram-negative strains.[12][13][14] Other imidazole derivatives have been shown to act as inhibitors of bacterial protein synthesis, representing a different and highly valuable mechanism of action.[15] Conjugating antimicrobial peptides (AMPs) with imidazolium cations has been shown to produce synergistic effects, even against drug-resistant bacteria.[16][17]

-

Antimalarial Effects: The malaria parasite Plasmodium falciparum synthesizes several histidine-rich proteins. This unique feature makes it vulnerable to histidine analogues that can interfere with protein synthesis.[18] Studies have shown that analogues such as 2-F-L-Histidine can effectively inhibit parasite growth by disrupting this process, presenting a targeted chemotherapeutic strategy.[18]

-

Antiviral Potential: Imidazole derivatives have demonstrated inhibitory action against a range of viruses. For instance, specific imidazole thioacetanilide derivatives have shown potent inhibition of HIV-1, while other dicarboxamide derivatives can inhibit the replication of Dengue virus (DENV) and yellow fever virus (YFV).[19]

Anticancer Mechanisms

Beyond kinase inhibition, imidazole-containing amino acid analogues employ a diverse set of mechanisms to achieve anticancer activity.

-

Induction of Oxidative Stress and Apoptosis: A novel anticancer strategy involves "prooxidant augmented therapy," where a molecule is designed to both inhibit a cell's natural antioxidant enzymes and generate reactive oxygen species (ROS).[20] Imidazole derivatives have been synthesized to incorporate an α,β-unsaturated ketone moiety (to inhibit thioredoxin reductase) and a prooxidant side chain. This dual-action design leads to a significant intracellular accumulation of ROS, pushing cancer cells into apoptosis and necrosis.[20]

-

Broad-Spectrum Cytotoxicity: A wide range of imidazole and fused imidazole derivatives have demonstrated potent cytotoxic and antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[9][21][22]

Part 2: Data Summary & Quantitative Insights

To provide a clear comparative overview, the following table summarizes the biological activity of selected imidazole-containing analogues reported in the literature. The choice of assay and cell line is critical for interpreting these results; for instance, activity against a specific kinase provides more mechanistic insight than general cytotoxicity against a cell line.

| Compound Class/Derivative | Target/Assay System | Reported Activity (IC₅₀ / MIC) | Reference |

| Imidazole-amino acid homologues (1b, 1d) | Nitric Oxide Synthase (nNOS, iNOS) | Potent and selective inhibition | [7] |

| Benzimidazole-pyrazole derivatives (37, 38) | EGFR Kinase / A549 lung cancer cells | IC₅₀ = 0.97 µM (EGFR), 2.2 µM (A549) | [9] |

| Imidazole pyrimidine derivative (3j) | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ = 1.3 µM | [10] |

| Imidazo[4,5-b]pyrazine-2,5-dione derivative (5a) | HCT-116 colorectal cancer cells | IC₅₀ = 4.91 µM | [21] |

| Imidazole-1,2,4-oxadiazole hybrid (1) | MCF-7 breast cancer cells | IC₅₀ = 3.02 µM | [22] |

| Imidazole derivative with pro-oxidant side chain (4e) | HepG2 hepatocellular carcinoma cells | Average IC₅₀ = 2.2 µM; 4-fold apoptosis | [20] |

| Imidazolium salt from L-valine/L-phenylalanine (1a-1b) | Bacillus subtilis (Gram-positive bacteria) | MBC = 16 µg/mL | [13] |

| 2-F-L-Histidine | Plasmodium falciparum growth inhibition | Inhibition at 0.125 mM | [18] |

Part 3: Experimental Workflows for Activity Assessment

The validation of biological activity requires robust and reproducible experimental protocols. As a self-validating system, each protocol must include appropriate positive and negative controls to ensure the integrity of the results. Below are detailed methodologies for key assays.

Workflow for Anticancer Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content, making it ideal for screening the cytotoxic effects of compounds on adherent cancer cell lines.[20]

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the imidazole-containing amino acid analogue. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

-

Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

-

Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM TRIS base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow for Antibacterial Susceptibility: Broth Microdilution for MIC

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Prepare Inoculum: Culture bacteria (e.g., E. coli, B. subtilis) to the exponential growth phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in broth, no compound), a negative control (broth only, no bacteria), and a drug control (e.g., a known antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

-

(Optional) Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Conceptual Workflow for Kinase Inhibition Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common format to measure kinase activity and its inhibition. The principle is to detect the phosphorylation of a specific substrate.

Conceptual Steps:

-

Substrate Coating: A plate is coated with a peptide or protein substrate specific to the kinase of interest.

-

Kinase Reaction: The kinase, ATP, and the test compound (inhibitor) are added to the wells. If the inhibitor is effective, it will compete with ATP or bind elsewhere on the kinase, preventing the phosphorylation of the substrate.

-

Detection: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

-

Secondary Antibody & Signal: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. This binds to the primary antibody.

-

Substrate Addition: A chromogenic substrate for the HRP enzyme is added. The amount of color produced is directly proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitor's activity.

Conclusion and Future Perspectives

Imidazole-containing amino acid analogues represent a remarkably versatile class of bioactive molecules. By leveraging the fundamental role of the histidine side chain in biological systems and applying rational medicinal chemistry principles, scientists can design analogues that selectively target a wide range of enzymes and cellular processes.[3][5] The diverse activities—spanning anticancer, antibacterial, antiviral, and enzyme modulation—underscore the power of this chemical scaffold.[6][23]

Future research will likely focus on enhancing specificity and overcoming drug resistance.[2] The conjugation of these analogues to peptides or their incorporation into hybrid molecules could yield compounds with improved pharmacokinetic profiles and novel mechanisms of action.[16][22] As our understanding of disease pathways deepens, so too will our ability to design the next generation of imidazole-based therapeutics, precisely tailored to interact with their intended targets and address unmet medical needs.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Effects of L-histidine and its structural analogues on human N-myristoyltransferase activity and importance of EEVEH amino acid sequence for enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nano-ntp.com [nano-ntp.com]

- 13. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]

- 14. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole Derivative As a Novel Translation Inhibitor - Lukianov - Acta Naturae [actanaturae.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel imidazolium salt--peptide conjugates and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory effects of histidine analogues on growth and protein synthesis by Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. benthamdirect.com [benthamdirect.com]

In Silico ADME Prediction for 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A Technical Guide

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing during clinical trials.[1] A primary driver of this attrition is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2][3] Early assessment of these pharmacokinetic and toxicological properties is therefore not just advantageous but essential for mitigating late-stage failures and reducing the substantial time and financial investment inherent in drug development.[1][4] In silico, or computational, ADME prediction has emerged as a powerful and cost-effective strategy to address this need, enabling the rapid screening and optimization of compound libraries before resource-intensive in vitro and in vivo studies are undertaken.[5][6]

This guide provides an in-depth technical overview of the principles and practices of in silico ADME prediction, with a specific focus on a promising class of compounds: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These derivatives have garnered interest for their potential as antimicrobial and anticancer agents.[7][8][9] By leveraging computational tools, researchers can proactively identify and address potential ADME liabilities within this chemical scaffold, thereby accelerating the development of safer and more effective therapeutic agents.

Theoretical Foundations of In Silico ADME Prediction

The predictive power of in silico ADME models is rooted in the fundamental principle that the physiological fate of a molecule is intrinsically linked to its physicochemical properties.[10] Computational approaches leverage this relationship through two primary modeling strategies: data modeling and molecular modeling.[5]

Data Modeling: The Power of Quantitative Structure-Activity Relationships (QSAR)

At the core of many in silico ADME prediction platforms are Quantitative Structure-Activity Relationship (QSAR) models.[11][12] QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activity or, in this case, their ADME properties.[11][13]

The development of a robust QSAR model involves several key steps:

-

Data Curation: A high-quality dataset of molecules with experimentally determined ADME properties is essential.

-

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule to capture its structural, topological, and physicochemical characteristics.[11]

-

Feature Selection: Statistical methods are employed to identify the most relevant descriptors that correlate with the ADME property of interest.

-

Model Building and Validation: Machine learning algorithms, such as multiple linear regression, support vector machines, and artificial neural networks, are used to build the predictive model.[11][14] The model's predictive power is then rigorously validated using internal and external validation techniques.[11]

Molecular Modeling: A Structure-Based Approach

Structure-based methods, such as molecular docking, provide insights into the specific interactions between a small molecule and a protein involved in ADME processes (e.g., metabolic enzymes, transporters).[5] These methods are particularly useful for predicting potential drug-drug interactions and understanding the mechanisms of metabolism and transport.[5]

Key ADME Properties and Their In Silico Prediction

A comprehensive in silico ADME assessment evaluates a range of properties that govern a drug's journey through the body. The following are some of the most critical parameters:

1. Absorption:

-

Physicochemical Properties: Fundamental properties like molecular weight (MW), lipophilicity (logP), and polar surface area (PSA) are strong indicators of a compound's potential for oral absorption.[15] Lipinski's "Rule of Five" provides a useful framework for assessing "drug-likeness" based on these properties.[16][17][18] An orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and a logP not exceeding 5.[16]

-

Human Intestinal Absorption (HIA): QSAR models can predict the percentage of a drug absorbed from the human intestine.

-

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal absorption. In silico models can predict the permeability of a compound across this cell monolayer.

2. Distribution:

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its availability to reach its target. QSAR models can predict the percentage of a drug that will be bound to plasma proteins.

-

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is crucial.[19] Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid potential side effects.[19] In silico models, often incorporating parameters like PSA and logP, are used to predict a compound's ability to permeate the BBB.[20][21]

3. Metabolism:

-

Cytochrome P450 (CYP) Inhibition and Substrate Specificity: The CYP enzyme family plays a major role in drug metabolism.[22] In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for assessing the potential for drug-drug interactions.[22]

4. Excretion:

-

Renal Clearance: The kidneys are a primary route of drug excretion. In silico models can provide an estimation of a compound's renal clearance.

5. Toxicity:

-

Ames Mutagenicity: The Ames test is a widely used method to assess a compound's mutagenic potential. In silico models can predict the likelihood of a positive result in this assay.

-

Hepatotoxicity: Drug-induced liver injury is a major safety concern. Computational models can help to flag compounds with a higher risk of hepatotoxicity.[14]

-

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. In silico models are routinely used to predict a compound's potential to block this channel.

Practical Workflow for In Silico ADME Prediction of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The following section outlines a practical, step-by-step workflow for conducting an in silico ADME prediction for a hypothetical set of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Step 1: Compound Library Preparation

-

Structure Generation: The 2D structures of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

File Format Conversion: The structures are saved in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File), which are compatible with most ADME prediction software.

Step 2: Selection of In Silico Tools

A variety of both commercial and free web-based tools are available for ADME prediction.[14][23] For this guide, we will utilize a combination of freely accessible web servers to obtain a comprehensive ADME profile. Popular choices include SwissADME, pkCSM, and admetSAR.[14][15][24][25]

Step 3: Prediction of Physicochemical Properties and Drug-Likeness

-

Tool: SwissADME

-

Input: SMILES strings of the derivatives.

-

Output: A detailed report including molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and violations of Lipinski's Rule of Five.

Step 4: Prediction of Pharmacokinetic Properties

-

Tool: pkCSM

-

Input: SMILES strings of the derivatives.

-

Output: Predictions for:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: BBB permeability, plasma protein binding.

-

Metabolism: CYP substrate and inhibitor predictions.

-

Excretion: Total clearance.

-

Step 5: Prediction of Toxicity

-

Tool: admetSAR

-

Input: SMILES strings of the derivatives.

-

Output: Predictions for:

-

Ames toxicity

-

hERG inhibition

-

Hepatotoxicity

-

Step 6: Data Analysis and Interpretation

The predicted ADME-Tox properties for the library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are compiled into a summary table for easy comparison. This allows for the identification of derivatives with the most promising overall profiles and highlights potential liabilities that may require further chemical modification.

Visualizing the In Silico ADME Prediction Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the in silico ADME prediction process.

Caption: A flowchart illustrating the key stages of an in silico ADME prediction workflow.

Data Presentation: Predicted ADME Properties of Hypothetical 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The following table summarizes the predicted ADME properties for a set of hypothetical derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. This structured format facilitates the comparison and selection of lead candidates.

| Derivative | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | HIA (%) | Caco-2 Perm. (log Papp) | BBB Permeant | PPB (%) | hERG Inhibitor | Ames Toxic |

| Parent | 197.2 | 0.85 | 75.6 | 3 | 4 | 0 | High | Moderate | No | Moderate | No | No |

| Derivative A | 275.3 | 2.10 | 85.2 | 3 | 5 | 0 | High | Moderate | No | High | No | No |

| Derivative B | 350.4 | 3.50 | 95.8 | 4 | 6 | 0 | High | Low | No | Very High | Yes | No |

| Derivative C | 420.5 | 4.80 | 105.1 | 5 | 7 | 0 | Moderate | Low | No | Very High | Yes | Yes |

| Derivative D | 211.2 | 0.95 | 75.6 | 3 | 4 | 0 | High | Moderate | No | Moderate | No | No |

Conclusion: Integrating In Silico Predictions into Modern Drug Discovery

In silico ADME prediction has become an indispensable component of the modern drug discovery pipeline.[26][27] By providing early insights into the potential pharmacokinetic and toxicological properties of drug candidates, these computational tools empower researchers to make more informed decisions, prioritize resources, and ultimately increase the likelihood of success in the clinic.[6][14] For emerging compound classes like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the application of in silico ADME prediction is a critical step in translating their therapeutic potential into viable drug candidates. It is important to remember that in silico predictions are not a replacement for experimental validation but rather a powerful tool for hypothesis generation and for guiding the design of more efficient and effective experimental studies.

References

- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 2. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. academic.oup.com [academic.oup.com]

- 15. In-silico investigation of phenolic compounds from leaves of Phillyrea angustifolia L. as a potential inhibitor against the SARS-CoV-2 main protease (Mpro PDB ID:5R83) using a virtual screening method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. admetSAR [lmmd.ecust.edu.cn]

- 26. Computational science in drug metabolism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

Navigating the Isomeric Landscape of C6H8N2O3: A Technical Guide for Researchers and Drug Development Professionals

The molecular formula C6H8N2O3 represents a vast and intricate landscape of chemical isomers, each with unique structural features and, consequently, distinct physicochemical properties and biological activities. For researchers, scientists, and drug development professionals, a thorough understanding of the IUPAC nomenclature, synthesis, and characterization of these isomers is paramount for unlocking their therapeutic potential and ensuring scientific rigor. This in-depth technical guide provides a comprehensive exploration of the core principles and practical methodologies for navigating the isomeric complexity of C6H8N2O3.

The Significance of Isomerism in Drug Discovery

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry. Structural isomers can exhibit vastly different pharmacological profiles, while stereoisomers, with their subtle spatial variations, can display dramatic differences in efficacy, metabolism, and toxicity. Therefore, the precise identification and characterization of each isomer are not merely academic exercises but critical steps in the development of safe and effective therapeutics.

Unraveling the Structural Diversity of C6H8N2O3

The chemical formula C6H8N2O3, with its composition of carbon, hydrogen, nitrogen, and oxygen, allows for a remarkable diversity of structural isomers. These can be broadly categorized into cyclic and acyclic structures, with further differentiation based on the nature and substitution patterns of functional groups and heterocyclic rings. This guide will focus on several key classes of isomers that hold particular relevance in medicinal chemistry.

Pyrimidine Derivatives: Building Blocks of Life and Medicine

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a wide array of biologically active compounds. Isomers of C6H8N2O3 incorporating this ring system are of significant interest.

One notable example is 5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione .

-

IUPAC Name: 5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione

-

Structure: A pyrimidine-2,4-dione (uracil) core substituted with a hydroxymethyl group at the 5-position and a methyl group at the 6-position.

The synthesis and biological evaluation of derivatives of 5-hydroxymethylpyrimidines are active areas of research, with some compounds exhibiting potential anticancer properties.

Pyridine Derivatives: A Privileged Scaffold in Drug Design

The pyridine ring is another key heterocyclic motif prevalent in pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of biological activities. A plausible isomer of C6H8N2O3 could be a substituted nitropyridine. For instance, a hypothetical isomer could be 3-methoxy-2-nitropyridine-4-carboxamide .

-

Hypothetical IUPAC Name: 3-methoxy-2-nitropyridine-4-carboxamide

-

Structure: A pyridine ring with a carboxamide group at the 4-position, a nitro group at the 2-position, and a methoxy group at the 3-position.

The synthesis of substituted nitropyridines often involves multi-step sequences, including nitration of a pyridine precursor followed by functional group manipulations.

Nitroimidazole Derivatives: Key Players in Antimicrobial Therapy

Nitroimidazoles are a critical class of compounds, with prominent members like metronidazole used as antibiotics and antiprotozoal agents. An isomeric structure of C6H8N2O3 could be an ester derivative of a nitroimidazole. For example, a hypothetical isomer could be ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate .

-

Hypothetical IUPAC Name: ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate

-

Structure: An imidazole ring with a nitro group at the 2-position, a methyl group on one of the nitrogen atoms, and an ethyl carboxylate group at the 5-position.

The synthesis of such nitroimidazole derivatives is a subject of ongoing research to develop new antimicrobial agents.

Acyclic Isomers: Exploring Linear and Branched Structures

Beyond cyclic structures, numerous acyclic isomers of C6H8N2O3 are possible, featuring a variety of functional groups such as isocyanates, amides, and nitro groups. An example of a known acyclic isomer is 1-isocyanato-2-(isocyanatomethoxy)propane .[1]

-

IUPAC Name: 1-isocyanato-2-(isocyanatomethoxy)propane[1]

-

Structure: A propane backbone with an isocyanate group at the 1-position and an isocyanatomethoxy group at the 2-position.[1]

Isocyanates are highly reactive compounds and key precursors in the synthesis of polyurethanes and other polymers. Their synthesis requires careful handling of hazardous reagents like phosgene or the use of safer, alternative methods.[2]

Navigating Stereoisomerism: The Cahn-Ingold-Prelog (CIP) Priority Rules

For isomers of C6H8N2O3 that possess chiral centers or double bonds with restricted rotation, understanding and assigning stereochemistry is crucial. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for assigning the absolute configuration (R/S) of chiral centers and the geometry (E/Z) of double bonds.

The CIP Priority Rules can be summarized as follows:

-

Assign Priorities: Assign priorities (1-4, with 1 being the highest) to the atoms directly attached to the stereocenter based on their atomic number. The higher the atomic number, the higher the priority.[3][4][5]

-

Break Ties: If there is a tie in atomic number, move to the next atoms along the chains until a point of difference is found.[3]

-

Treat Multiple Bonds as Multiple Single Bonds: A double bond to an atom is treated as two single bonds to that atom, and a triple bond as three single bonds.[3]

-

Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the path is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left).[3][5]

A Framework for Isomer Elucidation: Synthesis and Characterization

The unambiguous identification of a specific C6H8N2O3 isomer requires a combination of tailored synthesis and comprehensive characterization using modern analytical techniques.

Synthetic Strategies: Building the Isomeric Scaffolds

The synthesis of a particular isomer is highly dependent on its structural class.

Protocol for the Synthesis of a Pyrimidine Derivative (Illustrative Example):

A general approach for the synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (e.g., a substituted acetoacetate) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of urea (or a substituted urea) and a catalytic amount of a base (e.g., sodium ethoxide) or acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

DOT Diagram for a Generalized Pyrimidine Synthesis Workflow:

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Characterization Toolbox: Confirming the Molecular Structure

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of the synthesized isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a detailed picture of the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), O-H (hydroxyl), and N-O (nitro) bonds, based on their characteristic absorption frequencies.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula and deduce structural features.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the molecule, including absolute stereochemistry.

Table 1: Spectroscopic Data for a Hypothetical C6H8N2O3 Isomer

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic/heterocyclic protons, protons adjacent to functional groups (e.g., -CH2OH, -OCH3), and methyl groups. Coupling patterns would reveal neighboring protons. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic/heterocyclic carbons, and aliphatic carbons. |

| IR | Strong absorptions for C=O stretching (amides, ketones, esters), N-H and O-H stretching (if present), and characteristic bands for nitro groups. |

| MS | A molecular ion peak corresponding to the molecular weight of C6H8N2O3 (172.14 g/mol ), along with fragment ions indicative of the loss of specific functional groups. |

Conclusion

The isomeric landscape of C6H8N2O3 is rich and complex, offering a multitude of avenues for scientific exploration and drug discovery. A systematic approach, grounded in the principles of IUPAC nomenclature, stereochemistry, and modern synthetic and analytical techniques, is essential for navigating this landscape effectively. By meticulously elucidating the structure and properties of each isomer, researchers can unlock their full potential and contribute to the advancement of chemical and pharmaceutical sciences. This guide serves as a foundational resource for professionals dedicated to this challenging yet rewarding endeavor.

References

- 1. 1-Isocyanato-2-(isocyanatomethoxy)propane | C6H8N2O3 | CID 151358955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 5. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

The Imidazole Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including its amphoteric nature and ability to participate in hydrogen bonding and π-π interactions, render it a highly versatile scaffold for drug design.[3][4] This structural motif is not only a key component of essential biomolecules like the amino acid histidine and purines in DNA but is also embedded in a multitude of synthetic drugs approved for clinical use.[1][5] The electron-rich nature of the imidazole ring allows it to readily bind with a wide range of enzymes and receptors, making it a "privileged scaffold" in the quest for novel therapeutic agents.[6][7] This guide provides a comprehensive exploration of the significant and diverse therapeutic applications of imidazole-based compounds, delving into their mechanisms of action, key experimental evaluation protocols, and future prospects in drug discovery.

Antifungal Applications: Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a major class of antifungal agents that have been instrumental in the treatment of various mycotic infections.[8][9] Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[8][10]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

Imidazole antifungals exert their effect by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, imidazoles block this critical step in the ergosterol biosynthesis pathway.[8][11] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols alter the permeability and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[8][11] Furthermore, this disruption can impair the activity of membrane-bound enzymes and inhibit the transformation of yeast forms to the invasive mycelial forms in dimorphic fungi like Candida albicans.[8][10]

Key Imidazole-Based Antifungal Drugs

A number of imidazole derivatives are widely used in clinical practice for the treatment of topical and systemic fungal infections.

| Drug Name | Chemical Structure (Simplified) | Primary Applications |

| Clotrimazole | 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole | Topical treatment of candidiasis, ringworm, and athlete's foot. |

| Miconazole | 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole | Topical and intravenous treatment of candidiasis and other fungal infections. |

| Ketoconazole | 1-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one | Oral and topical treatment of a broad spectrum of fungal infections. |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

A fundamental experiment to evaluate the efficacy of novel imidazole compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an imidazole compound that inhibits the visible growth of a fungal pathogen.

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test imidazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the imidazole compound at which there is no visible growth of the fungus.

-

Anticancer Applications: A Multifaceted Approach to Targeting Tumors

The imidazole scaffold is a prominent feature in a wide array of anticancer agents, demonstrating the ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[12][13] Unlike their antifungal counterparts, imidazole-based anticancer drugs do not have a single, universal mechanism of action but rather exhibit diverse modes of targeting cancer cells.[6]

Diverse Mechanisms of Anticancer Activity

Imidazole derivatives have been shown to exert their anticancer effects through several key mechanisms:

-

Kinase Inhibition: Many imidazole-based compounds are designed to target specific kinases that are overactive in cancer cells, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[6][14] By inhibiting these kinases, they disrupt critical signaling pathways involved in tumor growth and progression.[14]

-

Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[12][15] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

-

DNA Intercalation and Enzyme Inhibition: Certain imidazole compounds can bind to DNA or inhibit DNA-associated enzymes like topoisomerase I and II, which are essential for DNA replication and transcription.[6][16] This leads to DNA damage and ultimately, cancer cell death.

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins and the generation of reactive oxygen species (ROS).[6][14]

Notable Imidazole-Containing Anticancer Drugs

Several imidazole-based drugs have been approved for cancer therapy or are currently in clinical trials.[17][18]

| Drug Name | Target/Mechanism of Action | Therapeutic Use |

| Dacarbazine | DNA alkylating agent | Malignant melanoma, Hodgkin's lymphoma |

| Nilotinib | Kinase inhibitor (BCR-ABL) | Chronic myeloid leukemia |

| Acalabrutinib | Kinase inhibitor (Bruton's tyrosine kinase) | Mantle cell lymphoma, chronic lymphocytic leukemia |

| Nirogacestat | Gamma-secretase inhibitor | Desmoid tumors[19] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of an imidazole compound that reduces the viability of cancer cells by 50% (IC₅₀).

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test imidazole compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory and Other Therapeutic Applications

The versatility of the imidazole scaffold extends beyond antifungal and anticancer activities, with derivatives showing promise in a range of other therapeutic areas.[7][20]

Anti-inflammatory Activity

Imidazole-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[5][20][21] By targeting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and cytokines.[20] Some imidazole derivatives have shown comparable or even superior anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical studies.[22][23]

Antimicrobial and Antiviral Potential

In addition to their well-established antifungal properties, imidazole derivatives have been investigated for their antibacterial and antiviral activities.[24][25] Their mechanisms of action in these contexts can involve interfering with bacterial DNA replication, cell wall synthesis, or disrupting viral replication processes.[24][25] For instance, certain imidazole derivatives have shown inhibitory action against viruses such as HIV and dengue virus.[24]

Future Perspectives and Challenges

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Current research focuses on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[14][26] The development of hybrid molecules, which combine the imidazole core with other pharmacophores, is a promising strategy to create multi-target drugs with enhanced efficacy and the potential to overcome drug resistance.[27]

Despite the successes, challenges remain. Issues such as drug resistance, off-target effects, and unfavorable pharmacokinetic properties need to be addressed through rational drug design and comprehensive preclinical and clinical evaluation.[5][28] Advances in computational chemistry, such as molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) prediction, are playing an increasingly important role in guiding the synthesis and optimization of new imidazole-based drug candidates.[23]

Conclusion

The imidazole ring is a remarkably versatile and enduringly important scaffold in medicinal chemistry. Its unique chemical properties have enabled the development of a wide range of therapeutic agents with diverse mechanisms of action. From disrupting fungal cell membranes to targeting multiple pathways in cancer and modulating inflammatory responses, imidazole-based compounds have made a significant impact on modern medicine. The continued exploration of this privileged structure, aided by advancements in synthetic chemistry and computational drug design, holds immense promise for the discovery of novel and more effective treatments for a multitude of human diseases.

References

- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. ajrconline.org [ajrconline.org]

- 5. dovepress.com [dovepress.com]

- 6. ijsred.com [ijsred.com]

- 7. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. mdpi.com [mdpi.com]

- 28. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Framework for the Discovery and Characterization of Novel Hydroxypropanoic Acid Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Lactic Acid

Hydroxypropanoic acids (HPAs) are a class of organic compounds characterized by a carboxylic acid and a hydroxyl group. The most well-known member, 2-hydroxypropanoic acid (lactic acid), is a fundamental metabolite in cellular respiration.[1] Its isomer, 3-hydroxypropanoic acid (3-HP), is recognized by the US Department of Energy as a top value-added platform chemical derivable from biomass, serving as a precursor to valuable chemicals like acrylic acid and biodegradable polymers.[2][3][4]

The therapeutic and industrial potential of HPAs extends far beyond these two molecules. Novel HPA derivatives have demonstrated a range of biological activities, including antimicrobial and histone deacetylase (HDAC) inhibition properties.[5][6][7][8] For researchers and drug development professionals, the systematic discovery and rigorous characterization of new HPA compounds represent a promising frontier for developing novel therapeutics and industrial biochemicals.

This guide provides a comprehensive framework for this endeavor. It is structured not as a rigid protocol but as a logical, causality-driven workflow, mirroring the scientific process from initial discovery to preclinical evaluation. We will explore the rationale behind experimental choices, detail self-validating protocols, and provide visual workflows to illuminate the intricate process of bringing a novel HPA from concept to a well-characterized lead compound.

Section 1: Discovery Strategies for Novel HPAs

The search for novel HPAs begins with two primary strategies: building upon existing knowledge through rational design or exploring the vast chemical space of the natural world.

Rational Synthesis and Scaffold Modification

This strategy leverages known HPA structures as a starting point. The core principle is to synthesize derivatives by modifying the parent scaffold to enhance a desired property, such as antimicrobial potency or target specificity. For instance, studies have shown that creating ester or amide derivatives of 2-hydroxypropanoic acid can lead to compounds with significant antimicrobial activity.[5][9]

The causality behind this approach is hypothesis-driven. A medicinal chemist might hypothesize that adding a lipophilic moiety to a known HPA scaffold will improve its ability to cross a bacterial cell membrane, thereby increasing its efficacy. The subsequent synthesis and testing of a series of such derivatives serve to validate or refute this hypothesis. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, were synthesized and showed structure-dependent antimicrobial activity against multidrug-resistant pathogens.[6][7]

Microbial Bioprospecting and Metabolic Engineering

Nature is an unparalleled chemist. Microorganisms produce a vast arsenal of secondary metabolites, some of which are novel HPAs. Bioprospecting involves screening diverse microbial sources (e.g., soil bacteria, marine fungi) for the production of these compounds.

Alternatively, metabolic engineering offers a powerful route to produce HPAs.[4] Organisms like Escherichia coli or Saccharomyces cerevisiae can be engineered with biosynthetic pathways to produce 3-HP from renewable resources like glycerol.[10] This approach is not only for producing known HPAs but can be adapted to create novel derivatives by introducing engineered enzymes that perform unique chemical transformations.

Caption: High-level workflows for the discovery of novel HPA compounds.

Section 2: High-Throughput Screening (HTS) and Hit Identification

With a library of synthesized compounds or a collection of microbial extracts, the next step is to screen them for the desired biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[11]

Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay is dictated by the target. For example, to find antimicrobial HPAs, a cell-based assay measuring bacterial growth inhibition (e.g., Minimum Inhibitory Concentration, MIC) would be appropriate.[6] To discover HPAs that target a specific enzyme, a biochemical assay measuring enzyme activity would be used.[11]

A self-validating assay protocol must include:

-

Positive Controls: A known active compound to ensure the assay is working correctly.

-

Negative Controls: A vehicle (e.g., DMSO) to define the baseline of no activity.

-

Signal-to-Background Ratio: A measure of the assay's sensitivity and dynamic range.

-

Z'-factor: A statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Protocol: HTS for Antimicrobial Activity

This protocol outlines a typical HTS workflow to identify HPA "hits" with antibacterial properties.

-

Materials:

-

Compound library (novel HPAs) dissolved in DMSO at 10 mM.

-

Bacterial strain (e.g., Staphylococcus aureus).

-

Growth medium (e.g., Tryptic Soy Broth).

-

384-well microplates.

-

Positive control (e.g., Vancomycin).

-

Negative control (DMSO).

-

Automated liquid handling system.

-

Plate reader (for measuring optical density at 600 nm).

-

-

Step-by-Step Methodology:

-

Plate Preparation: Using a liquid handler, dispense 50 nL of each compound from the library into individual wells of a 384-well plate. Dispense positive and negative controls into designated columns.

-

Bacterial Inoculation: Prepare a log-phase culture of S. aureus. Dilute the culture in growth medium to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: Dispense 50 µL of the bacterial suspension into each well of the compound-loaded plates. This results in a final compound concentration of 10 µM.

-

Growth: Seal the plates and incubate at 37°C for 18 hours with shaking.

-

Data Acquisition: Measure the optical density (OD600) of each well using a plate reader.

-

Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Wells showing >80% inhibition are flagged as primary "hits."

-

Caption: The High-Throughput Screening (HTS) funnel for hit identification.

Section 3: Structural Elucidation and Physicochemical Characterization

Once a bioactive "hit" is identified from a screen, its precise chemical identity must be determined. This is a critical, multi-step process that combines separation science with spectroscopic analysis.[12]

Purification and Isolation

The first step is to purify the active compound from the synthesis reaction mixture or microbial extract. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[13]

-

Causality: The choice of column (e.g., C18 for reverse-phase) and mobile phase gradient is dictated by the predicted polarity of the HPA. The goal is to achieve baseline separation of the target compound from all impurities, ensuring the subsequent analytical data is from a pure substance. A self-validating HPLC protocol involves running a blank to check for system contamination and using reference standards to confirm retention times.[14]

Spectroscopic and Spectrometric Analysis

With a pure compound in hand, a suite of analytical techniques is employed to piece together its structure.[13][15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS (HRMS), its elemental composition (molecular formula).[12][15] Fragmentation patterns can offer clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise 3D structure of an organic molecule.[12]

-

¹H NMR: Identifies the number and type of hydrogen environments.

-

¹³C NMR: Identifies the number and type of carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Reveals how atoms are connected to each other, allowing for the unambiguous assembly of the molecular puzzle.[13]

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the characteristic C=O stretch of the carboxylic acid and the O-H stretch of the hydroxyl group.[12][15]

Integrated Characterization Workflow

The data from these techniques are not considered in isolation. They are integrated to build a confident structural assignment.

Caption: Integration of spectroscopic data for structural elucidation.

Data Presentation: Characterization Summary

Quantitative data should be summarized for clarity.

| Analysis | Parameter | Result for "HPA-Novel-01" | Interpretation |

| HRMS | [M+H]⁺ (m/z) | 195.0601 | Elemental Formula: C₈H₁₀O₅ |

| ¹H NMR | Chemical Shifts (δ) | 7.5 (d), 6.9 (d), 4.2 (t), 2.6 (t) | Aromatic and aliphatic protons present |

| ¹³C NMR | Chemical Shifts (δ) | 175.1, 160.2, 130.5, 115.8, 60.3, 35.8 | Confirms 8 carbons, including a carboxyl |

| IR | Wavenumber (cm⁻¹) | 3450 (broad), 1710 (strong) | Presence of -OH and C=O groups |

Section 4: Preclinical Evaluation: From Hit to Lead